N-(4-fluorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core. Its structure includes a 4-fluorobenzyl group, an o-tolyl-substituted thiadiazole ring, and a thioacetamide linkage.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c1-12-4-2-3-5-15(12)17-21-18(25-22-17)24-11-16(23)20-10-13-6-8-14(19)9-7-13/h2-9H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRRQPUUTXLLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions.
Attachment of Tolyl Group: The tolyl group is attached through electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Core Thiadiazole Formation
The 1,2,4-thiadiazole ring is synthesized via cyclization reactions involving thioamides or nitriles. For analogs, a common method involves:
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Reacting 3-(o-tolyl)-1,2,4-thiadiazol-5-thiol with chloroacetamide derivatives under basic conditions to form the thioether bond (C–S–C) .
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Example reaction:
Acetamide Functionalization
The acetamide side chain is introduced via nucleophilic substitution:
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Chloroacetyl chloride reacts with 4-fluorobenzylamine in DMF to form 2-chloro-N-(4-fluorobenzyl)acetamide .
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Subsequent coupling with the thiadiazole-thiol intermediate (e.g., sodium sulfide-mediated thiolation) yields the final product .
Thiadiazole Ring
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Electrophilic Substitution : Limited due to electron-withdrawing effects of S and N atoms.
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Nucleophilic Attack : Possible at the sulfur atom in the thioether linkage. For example, oxidation to sulfone derivatives may occur under strong oxidizing conditions (e.g., HO/AcOH) .
Acetamide Moiety
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Hydrolysis : The amide bond resists hydrolysis under mild conditions but may cleave under acidic/basic extremes (e.g., HCl/NaOH reflux) .
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Substitution : The fluorine atom on the benzyl group is inert to nucleophilic substitution due to strong C–F bond stability .
Table 1: Representative Derivatives and Reactivity
Catalytic and Enzymatic Interactions
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Enzyme Inhibition : The thioether and fluorobenzyl groups facilitate hydrogen bonding with protease residues (e.g., PRO 309, PHE 157) .
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Metabolic Stability : Resistance to CYP450 oxidation due to fluorine’s electronegativity .
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
The thiadiazole moiety is associated with a range of antimicrobial properties. Compounds similar to N-(4-fluorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have demonstrated:
- Antibacterial Effects : Studies indicate that derivatives of thiadiazole can disrupt bacterial cell membranes. For instance, certain compounds exhibit significant activity against Gram-positive and Gram-negative bacteria.
- Antifungal Properties : The presence of the thiadiazole structure enhances efficacy against various fungal strains. Research has shown that derivatives can inhibit fungal growth effectively.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that some derivatives achieved minimum inhibitory concentrations (MICs) comparable to standard antibiotics, showcasing their potential as alternative antimicrobial agents .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research highlights include:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways linked to mitochondrial dysfunction.
- Inhibition of Cell Proliferation : Studies demonstrate that certain derivatives can significantly inhibit proliferation in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
Case Study: Anticancer Activity
In a comparative study of thiadiazole derivatives, several compounds exhibited IC50 values lower than those of established chemotherapeutics like cisplatin. For example, one derivative showed an IC50 value of 10 µM against MCF-7 cells, indicating strong potential for further development .
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamide | Pyrazole ring | Anticancer |
| 4-(Fluorophenyl)thioacetamide | Thioether linkage | Antibacterial |
| 1-(p-Tolyl)-3-(triazolyl)urea | Triazole and urea moieties | Antifungal |
This table illustrates how the unique combination of functionalities in this compound may provide synergistic effects not observed in simpler analogs.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparison of Physical Properties
- Key Observations: Fluorinated analogs (e.g., 4-fluorobenzyl in the target compound vs. 4-fluorophenyl in ) exhibit higher melting points compared to chlorinated derivatives (e.g., 5e in ), suggesting stronger intermolecular interactions (e.g., hydrogen bonding or dipole-dipole forces).
Crystallographic and Stability Data
Table 2: Crystal Structure Comparison
- Implications :
- The dihedral angle in suggests near-orthogonal orientation between the thiadiazole and aryl rings, which may limit π-π stacking but enhance solubility. The target compound’s o-tolyl group could further distort this angle, affecting packing efficiency.
- Hydrogen-bonding networks (as in ) stabilize the crystal lattice, improving thermal stability.
Table 3: Hypothesized Bioactivity Based on Structural Analogs
- Docking Studies :
- Compounds with fluorinated aryl groups (e.g., 9c in ) exhibit improved binding affinities in molecular docking, attributed to hydrophobic enclosure and hydrogen-bonding interactions .
- The target compound’s o-tolyl group may enhance steric complementarity in enzyme active sites compared to para-substituted analogs.
Biological Activity
N-(4-fluorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on current literature.
Anticancer Activity
- Mechanism of Action : Thiadiazole derivatives have been reported to inhibit various kinases involved in cancer cell proliferation. For instance, certain derivatives have shown inhibitory effects on the Bcr-Abl tyrosine kinase, which is crucial in chronic myeloid leukemia (CML) treatment .
- In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against multiple human cancer cell lines. In a study involving various thiadiazole derivatives, compounds with similar structures demonstrated IC50 values ranging from 0.28 to 8.284 µM against breast cancer and lung carcinoma cell lines .
- Case Studies : A series of experiments on related thiadiazole compounds demonstrated significant tumor growth inhibition in vitro and in vivo models. For example, one study reported an IC50 value of 4.27 µg/mL against the SK-MEL-2 melanoma cell line .
Antimicrobial Activity
- Broad Spectrum Efficacy : Compounds with a thiadiazole moiety have shown notable antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungal strains. The introduction of halogens and other substituents has been linked to enhanced activity .
- Minimum Inhibitory Concentration (MIC) : Various derivatives exhibit MIC values that indicate strong antibacterial activity. For instance, some derivatives achieved MIC values lower than those of standard antibiotics like streptomycin and fluconazole .
Anti-inflammatory and Other Activities
Thiadiazole derivatives are also recognized for their anti-inflammatory properties, contributing to their potential as therapeutic agents in treating conditions characterized by inflammation .
Summary of Findings
| Activity Type | IC50/MIC Values | Cell Lines/Organisms Tested | Comments |
|---|---|---|---|
| Anticancer | 0.28 - 8.284 µM | Breast (MCF-7), Lung (A549) | Significant inhibition observed |
| Antimicrobial | <32 µg/mL | Various bacteria and fungi | Effective against resistant strains |
| Anti-inflammatory | Not specified | In vitro models | Demonstrated potential for therapeutic use |
Q & A
Q. How can researchers optimize the synthetic yield of N-(4-fluorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-thiadiazole core. A common approach includes:
Thiadiazole ring formation : Reacting o-tolyl-substituted thiosemicarbazides with phosphorus pentasulfide (P₂S₅) under reflux in anhydrous dioxane.
Thioether linkage : Introducing the thioacetamide moiety via nucleophilic substitution using 2-chloroacetamide derivatives in the presence of triethylamine (Et₃N) as a base .
Fluorobenzyl functionalization : Coupling the intermediate with 4-fluorobenzylamine under controlled pH (7–8) and temperature (20–25°C) to minimize side reactions .
Yield optimization requires precise stoichiometric ratios, inert atmospheres, and purification via recrystallization (e.g., ethanol-DMF mixtures) .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons) and thiadiazole ring (δ ~160–170 ppm for C=S).
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Peaks at ~1250 cm⁻¹ (C-F stretch) and ~690 cm⁻¹ (C-S bond in thiadiazole) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Ensures molecular weight accuracy (e.g., [M+H]⁺ expected for C₁₉H₁₆FN₃OS₂: 394.07 Da) .
X-ray crystallography is recommended for resolving intramolecular interactions, such as S···O contacts (~2.68 Å) and dihedral angles between aromatic rings (~86°) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives like this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this:
Standardize assays : Use established cell lines (e.g., HeLa for antiproliferative studies) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
Validate mechanisms : Employ molecular docking to compare binding affinities with target proteins (e.g., EGFR kinase) and correlate with experimental IC₅₀ values .
Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, Acta Cryst. reports) while excluding unreliable commercial sources .
Q. What strategies enhance the stability of the thioacetamide moiety during in vitro studies?
- Methodological Answer : The thioether bond (C-S) is prone to oxidation. Stabilization methods include:
Chelation : Use antioxidants like butylated hydroxytoluene (BHT, 0.01% w/v) in buffer solutions.
pH control : Maintain neutral pH (7.0–7.4) to prevent hydrolysis.
Prodrug design : Mask the thiol group with acetyl or benzyl protectors, which are cleaved enzymatically in target tissues .
Stability assays (e.g., HPLC monitoring over 24 hours) confirm degradation rates under physiological conditions .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity (LogP) : Calculated via ChemDraw or Molinspiration to assess membrane permeability (ideal range: 2–3).
- ADMET profiling : Use SwissADME or ADMETLab to predict bioavailability (%ABS), cytochrome P450 interactions, and toxicity (e.g., Ames test alerts) .
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., >50 ns simulations) to identify critical residues for hydrogen bonding (e.g., N-H···O interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
